Octahydro-1H-pyrrolo[1,2-a]azepine
Übersicht
Beschreibung
Octahydro-1H-pyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound . It is a part of the structural skeleton of several important families of alkaloids .
Synthesis Analysis
The synthesis of Octahydro-1H-pyrrolo[1,2-a]azepine involves several key steps including vinyl epoxide aminolysis, ring-closing metathesis, cis-dihydroxylation, and ring closure . This compound has been prepared as a potential glycosidase inhibitor .Molecular Structure Analysis
The molecular formula of Octahydro-1H-pyrrolo[1,2-a]azepine is C9H17N . The structure of this compound includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The triflate-mediated intramolecular Schmidt reaction of substituted 3-(1-azidocyclohexyl)propanol derivatives leads to Octahydro-1H-pyrrolo[1,2-a]azepine . This compound is a part of the structural skeleton of several important families of alkaloids .Physical And Chemical Properties Analysis
The molecular weight of Octahydro-1H-pyrrolo[1,2-a]azepine is 139.23798 . More detailed physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen
Stereochemical Control in Chemical Synthesis
Research by Gnägi et al. (2020) has explored the triflate mediated intramolecular Schmidt reaction of substituted 3-(1-azidocyclohexyl)propanol derivatives leading to octahydro-1H-pyrrolo[1,2-a]azepine. This compound forms the structural skeleton of several important families of alkaloids, such as Stemona alkaloids. The study found that chiral alcohols are converted to the azabicyclic derivative with minimal racemization, and the initial asymmetric alcohol center controls the diastereoselectivity of the whole process, leading to the formation of specific diastereoisomers of disubstituted octahydro-1H-pyrrolo[1,2-a]azepine. This reaction's stereoselectivity is significant for the synthesis of complex organic compounds (Gnägi et al., 2020).
Development of New Heterocyclic Compounds
Belskaya et al. (2015) conducted a study involving 1,3-dipolar cycloaddition to create a range of new functionalized nonaromatic heterocyclic compounds, including octahydro-1H-pyrrolo[1,2-a]azepine. The study highlighted the potential for developing novel heterocyclic structures with good yields under mild conditions. These findings contribute to the field of organic synthesis, especially in the creation of compounds with potential pharmacological applications (Belskaya et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9-6-4-8-10(9)7-3-1/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVZTHZDCOEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5715-05-9 | |
Record name | NSC145105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.